Home > Products > Screening Compounds P64105 > 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone - 953157-82-9

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone

Catalog Number: EVT-2962360
CAS Number: 953157-82-9
Molecular Formula: C19H24N2O4
Molecular Weight: 344.411
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-Acetyl-3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone (IFT_247)

Compound Description: 1-(5-Acetyl-3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone, also known as IFT_247, was studied for its analgesic effects. Research indicated it exerts dose-dependent analgesia, with a maximum effective dose of 25 mg/kg. The study concluded that IFT_247's analgesic mechanism does not involve opioid receptors. Additionally, IFT_247 showed no significant effect on the behavior of mice in an open field test. Acute toxicity studies classified IFT_247 as a low-toxic substance (LD50 = 2840±340 mg/kg).

(E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime (LX2931) and (1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

Compound Description: LX2931 and LX2932 are inhibitors of sphingosine 1-phosphate lyase (S1PL), an enzyme implicated in autoimmune disorders. They were developed as potential treatments for rheumatoid arthritis (RA) and showed promising results in rodent models. LX2931, the first clinically investigated S1PL inhibitor, demonstrated dose-dependent and reversible lymphocyte reduction in phase I trials with good tolerability.

3-(3,4-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and 3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

Compound Description: These compounds are dihydropyrimidine derivatives synthesized through an aldol condensation reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde. The dimethoxystyryl derivative was the major product (15% yield), whereas the methyl derivative was a side product (8% yield).

Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (10) and Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (19)

Compound Description: These novel sulfonamide derivatives, incorporating the 3,4-dimethoxyphenyl moiety, were synthesized and evaluated for anticancer activity and VEGFR-2 inhibition. Both compounds exhibited good cytotoxic activity against four cancer cell lines: HepG2, Daoy, HeLa, and HT-29. Furthermore, they showed more potent VEGFR-2 inhibition than the reference drug dasatinib. Molecular docking studies suggested favorable interactions with the active site of VEGFR-2, particularly for compound 19.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel adenosine A1 and A2A receptor dual antagonist developed for Parkinson's disease (PD) and cognitive impairment. This compound exhibits high affinity and specificity for both receptors, with no species differences observed. ASP5854 demonstrated efficacy in ameliorating motor impairments in PD models and enhancing cognitive function in various tests.

Properties

CAS Number

953157-82-9

Product Name

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(3-methylpiperidin-1-yl)ethanone

Molecular Formula

C19H24N2O4

Molecular Weight

344.411

InChI

InChI=1S/C19H24N2O4/c1-13-5-4-8-21(12-13)19(22)11-15-10-17(25-20-15)14-6-7-16(23-2)18(9-14)24-3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3

InChI Key

QRWAXQFBJLPVBY-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.